molecular formula C25H21N3O2 B436427 N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide CAS No. 497076-31-0

N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B436427
CAS No.: 497076-31-0
M. Wt: 395.5g/mol
InChI Key: GWOPCGTUFSOPRC-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, followed by the introduction of the acetylamino and phenyl groups. Common reagents used in these reactions include acetic anhydride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinoline N-oxides.

    Reduction: This can reduce the quinoline ring or other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and the resulting properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

497076-31-0

Molecular Formula

C25H21N3O2

Molecular Weight

395.5g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O2/c1-16-23(25(30)27-20-14-12-19(13-15-20)26-17(2)29)21-10-6-7-11-22(21)28-24(16)18-8-4-3-5-9-18/h3-15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

GWOPCGTUFSOPRC-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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